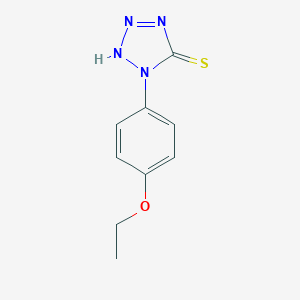

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole

描述

Significance of Tetrazole Derivatives in Modern Chemical Science

Tetrazoles, a class of five-membered aromatic heterocycles containing four nitrogen atoms and one carbon atom, represent a cornerstone of modern medicinal and materials science. nih.gov Their prominence in drug design is largely due to their role as a bioisostere for carboxylic acid and amide groups. nih.govbenthamdirect.comresearchgate.net This bioisosteric relationship often leads to improved physicochemical properties, such as enhanced metabolic stability and better cell membrane penetration, which are crucial for developing effective pharmaceuticals. researchgate.netbohrium.com

The tetrazole moiety is a key component in a number of FDA-approved drugs. nih.gov Beyond their bioisosteric function, tetrazole derivatives exhibit a vast spectrum of biological activities, including antihypertensive, antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. bohrium.comnih.gov This wide range of pharmacological effects has spurred extensive research into synthesizing and evaluating new tetrazole-based compounds. nih.gov

In addition to their medicinal applications, the high nitrogen content of tetrazoles makes them valuable in material science, where they are investigated as components in gas generators and as high-energy materials for explosives and rocket propellants. nih.gov Their unique electronic properties also lend them to applications in photography and imaging. nih.gov The synthesis of tetrazole derivatives is an active area of research, with common methods including the [3+2] cycloaddition of azides and nitriles. benthamdirect.comresearchgate.net

Academic Relevance of 5-Mercapto-1-Aryl-1H-tetrazoles

Within the broad family of tetrazoles, the 5-mercapto-1-aryl-1H-tetrazole scaffold is of significant academic interest due to its distinct chemical reactivity and structural features. A key characteristic of these compounds is their ability to exist in tautomeric forms, specifically the thiol and thione forms, although the thione form is generally considered more stable. researchgate.net This tautomerism influences their reactivity and coordination chemistry.

The presence of the mercapto (-SH) group enhances the molecule's reactivity, making these compounds versatile building blocks in organic synthesis. chemimpex.comnih.gov They exhibit ambident reactivity, meaning they can react at different sites (either the sulfur or a nitrogen atom), leading to the formation of diverse products like thioaminals or dithioacetals. nih.govbeilstein-journals.org Researchers have explored their utility in trapping reactions with transient intermediates, demonstrating their value in constructing complex molecular architectures. nih.govbeilstein-journals.org

Furthermore, 5-thio-substituted tetrazole derivatives have been synthesized and evaluated for their biological potential. nih.gov Studies have demonstrated that compounds within this class possess antimicrobial activities, highlighting their relevance in the ongoing search for new therapeutic agents. nih.gov The ability to attach various aryl substituents to the tetrazole ring allows for systematic modifications to fine-tune the biological or physicochemical properties of these compounds. nih.gov

Positioning of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole as a Subject of Advanced Research

This compound emerges as a compound of specific interest, building upon the general properties of its parent classes. The ethoxyphenyl group provides a distinct electronic and steric profile that influences its interactions and reactivity. Research has identified this compound as a versatile intermediate with applications in several advanced fields. chemimpex.com

In pharmaceutical development, it serves as a key precursor in the synthesis of novel therapeutic agents, with particular exploration in the realms of anti-inflammatory and antimicrobial drugs. chemimpex.com Its structure is a valuable scaffold for further chemical modification to create libraries of compounds for biological screening.

Beyond medicine, its utility extends to agricultural chemistry, where it is used in formulating agrochemicals like pesticides and herbicides. chemimpex.com In material science, it can be incorporated into polymers to enhance thermal stability and chemical resistance. chemimpex.com The compound also finds use as a reagent in analytical chemistry for detecting heavy metals. chemimpex.com

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₀N₄OS |

| Molecular Weight | 222.27 g/mol |

| CAS Number | 15182-68-0 |

| Appearance | White to almost white crystalline powder |

| Melting Point | 160 °C |

| Synonyms | 1-(4-Ethoxyphenyl)-1H-tetrazole-5-thiol, 1-(4-ethoxyphenyl)-2H-tetrazole-5-thione |

Data sourced from Chem-Impex chemimpex.com and PubChemLite uni.lu.

The specific combination of the 5-mercaptotetrazole core with the 4-ethoxyphenyl substituent positions this molecule as a valuable subject for advanced research, bridging synthetic chemistry with practical applications in medicine, agriculture, and materials science.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-ethoxyphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-2-14-8-5-3-7(4-6-8)13-9(15)10-11-12-13/h3-6H,2H2,1H3,(H,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFXKDBHBVHSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357417 | |

| Record name | 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-68-0 | |

| Record name | 1-(4-Ethoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Ethoxyphenyl 5 Mercapto 1h Tetrazole and Analogous Systems

Established and Novel Synthetic Approaches to 1-Substituted 5-Mercaptotetrazoles

The synthesis of 1-substituted 5-mercaptotetrazoles is a well-established area of heterocyclic chemistry, primarily relying on the construction of the tetrazole ring from appropriate acyclic precursors. These methods have been refined over time to improve efficiency, safety, and substrate scope.

Cycloaddition Reactions in Tetrazole Ring Formation

The cornerstone of 1-substituted 5-mercaptotetrazole synthesis is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. nih.gov This reaction typically involves the coupling of an organic isothiocyanate (R-N=C=S) with an azide source, most commonly sodium azide (NaN₃). researchgate.netresearchgate.net The isothiocyanate acts as the two-atom component, while the azide ion provides the three-atom 1,3-dipole. The reaction proceeds readily, leading to the formation of the stable five-membered tetrazole ring with the substituent from the isothiocyanate at the N-1 position and a sulfur atom at the C-5 position. researchgate.net Due to its efficiency and reliability, this transformation is often categorized under the umbrella of "click chemistry". researchgate.net The mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by intramolecular cyclization to yield the tetrazole-5-thiolate anion, which is subsequently protonated to give the final mercaptotetrazole product.

Specific Synthesis of 1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole Precursors and the Compound Itself

The synthesis of the title compound, this compound, follows the general cycloaddition strategy. The key precursor for this synthesis is 4-ethoxyphenyl isothiocyanate. This intermediate is typically prepared from 4-ethoxyaniline. The aniline is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a reagent like ethyl chloroformate or subjected to oxidative conditions to yield the desired 4-ethoxyphenyl isothiocyanate.

Subsequently, the 4-ethoxyphenyl isothiocyanate is subjected to a cycloaddition reaction with sodium azide. acgpubs.org The reaction is commonly carried out in a suitable solvent, such as water or an organic solvent like dimethylformamide (DMF), often with heating to facilitate the reaction. researchgate.netresearchgate.net Upon completion of the reaction and subsequent acidic workup, this compound is obtained. This two-step sequence provides a reliable and direct route to the target molecule from commercially available starting materials.

Optimization of Reaction Conditions and Yields

Various catalysts have been employed to facilitate the [3+2] cycloaddition. Metal salts, such as those of zinc (ZnCl₂) and copper (CuSO₄·5H₂O), have been shown to be effective. researchgate.netscielo.br For instance, zinc salts are believed to activate the isothiocyanate group, making it more susceptible to nucleophilic attack by the azide ion. researchgate.net Heterogeneous catalysts, including silica sulfuric acid and various nanocatalysts, have also been developed to simplify product purification and enable catalyst recycling. nih.govresearchgate.net

The choice of solvent can significantly impact reaction efficiency. While polar aprotic solvents like DMF are commonly used and often give good yields, research has also explored more environmentally benign options like water. researchgate.netresearchgate.netmdpi.com The use of aqueous micelles, generated by surfactants, can enhance the solubility of organic reactants in water, allowing the reaction to proceed at room temperature. mdpi.com

Furthermore, the application of microwave irradiation has emerged as a powerful tool for accelerating the reaction rate. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields compared to conventional heating methods. researchgate.netnih.gov The optimization of these conditions is crucial for developing efficient and scalable syntheses of 1-substituted 5-mercaptotetrazoles.

| Parameter | Condition/Reagent | Effect on Reaction | Reference |

| Catalyst | CuSO₄·5H₂O | Effective for cycloaddition of nitriles and azides in DMSO. | scielo.br |

| ZnCl₂ | Effective for azide ion cycloaddition to isothiocyanates. | researchgate.net | |

| Silica Sulfuric Acid | Provides good yields (72-95%) in DMF. | nih.gov | |

| CuO Nanoparticles | Effective with microwave irradiation in DMF (99% yield). | researchgate.net | |

| Solvent | Dimethylformamide (DMF) | Commonly used, provides good yields at elevated temperatures. | researchgate.net |

| Water | Environmentally friendly alternative; can be used with catalysts. | researchgate.net | |

| Acetonitrile / THF | Ineffective for CuO nanoparticle-catalyzed synthesis. | researchgate.net | |

| Energy Input | Microwave Irradiation | Drastically reduces reaction time (e.g., 20 min at 130 °C) and improves yield. | nih.gov |

| Ultrasonic Irradiation | Can significantly increase yields (e.g., to >92%) in certain systems. | researchgate.net |

Chemical Reactivity and Derivatization of the 5-Mercapto-1H-tetrazole Moiety

The 5-mercapto-1H-tetrazole core is a versatile functional group characterized by its prototropic tautomerism and the nucleophilic nature of its sulfur atom. These properties are central to its chemical reactivity and the strategies employed for its derivatization.

Thiol-Thione Tautomerism: Equilibrium and Electronic Structure

The 1-substituted 5-mercapto-1H-tetrazole system exists as a dynamic equilibrium between two tautomeric forms: the thiol form (1-substituted-1H-tetrazole-5-thiol) and the thione form (1-substituted-1,4-dihydro-5H-tetrazole-5-thione). acgpubs.orgcore.ac.uk Computational and spectroscopic studies have shown that the thione tautomer is generally the more stable form and corresponds to the global energy minimum, particularly in the gas phase and solid state. core.ac.uk For example, in 5-mercapto-1-methyltetrazole, the thione form is calculated to be significantly more stable than the most stable thiol conformer. core.ac.uk

The preference for the thione form is influenced by factors such as solvent polarity and intermolecular interactions like hydrogen bonding. researchgate.net In the solid state, crystal structures often reveal the presence of the thione tautomer, which can form hydrogen-bonded dimers via N–H···S interactions. researchgate.net

From an electronic structure perspective, the C=S double bond in the thione form is a key feature. X-ray diffraction studies have reported C=S bond lengths in the range of 1.650 Å to 1.719 Å for tetrazole-thiones. beilstein-journals.org In contrast, the C-S single bond in the corresponding dithioacetals (derived from the thiol form) is significantly longer, ranging from 1.823 to 1.831 Å. beilstein-journals.org Natural Bond Orbital (NBO) analysis and other theoretical calculations provide further insight into the hybridization and electronic distribution within both tautomers, confirming the stability of the thione form. researchgate.netuobasrah.edu.iq

Nucleophilic Reactivity and S-Alkylation Strategies

The exocyclic sulfur atom in the 5-mercapto-1H-tetrazole moiety is nucleophilic, making it a prime site for alkylation reactions, which are a common strategy for derivatization. beilstein-journals.orgnih.gov The molecule exhibits ambident nucleophilicity, meaning that alkylation can potentially occur at the sulfur atom (S-alkylation) or one of the ring nitrogen atoms (N-alkylation). beilstein-journals.orgbeilstein-journals.org However, S-alkylation is often favored, leading to the formation of 5-(alkylthio)-1-substituted-1H-tetrazoles.

A prominent example of S-alkylation is the Michael addition reaction, where the tetrazole-thione acts as a soft nucleophile in a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds like acrylic esters or acrylonitrile. tandfonline.comyoutube.com This reaction provides a direct route to functionalized thioether derivatives.

The regioselectivity between S- and N-alkylation can often be controlled by the reaction conditions. For instance, in the Michael addition of 1-phenyl-tetrazole-5-thione to acrylic esters, S-alkylation products are formed exclusively at room temperature. tandfonline.com In contrast, elevating the temperature to 70°C can favor the formation of N-alkylation products. tandfonline.com This temperature-dependent selectivity highlights the thermodynamic and kinetic factors governing the reactivity of this versatile heterocyclic system. tandfonline.com

| Reaction Type | Electrophile | Product Type | Key Conditions | Reference |

| S-Alkylation | 1-bromo-3-chloropropane | 5-(chloropropylthio)tetrazole derivative | KF-Al₂O₃, Ethanol, 80 °C | acgpubs.org |

| Michael Addition (S-alkylation) | Acrylic esters, Acrylonitrile | 5-(alkylthio)propanoate/propanenitrile derivatives | TBAB, K₂CO₃, Room Temperature (Solvent-free) | tandfonline.com |

| Michael Addition (N-alkylation) | Acrylic esters, Acrylonitrile | 1-substituted-4-(alkyl)tetrazole-5-thione | TBAB, K₂CO₃, 70 °C (Solvent-free) | tandfonline.com |

| Insertion Reaction (S-alkylation) | Thiocarbonyl S-methanides | Dithioacetals | THF, 45 °C | beilstein-journals.orgnih.gov |

Influence of the 1-(4-Ethoxyphenyl) Substituent on Reactivity and Electronic Properties

The substituent on the phenyl ring of 1-phenyl-5-mercaptotetrazole derivatives significantly influences the molecule's reactivity and electronic properties. The ethoxy group at the para position of the phenyl ring in this compound plays a crucial role in modulating these characteristics.

The electronic nature of substituents on the phenyl ring can govern reaction mechanisms. For instance, in nucleophilic substitution reactions of related phenyl carbonates, the presence of an electron-withdrawing group in the leaving group leads to a linear relationship between the observed rate constant and the concentration of the nucleophile. researchgate.net Conversely, for substrates with a weak electron-withdrawing group or no substituent, the relationship is non-linear, indicating a change in the reaction mechanism. researchgate.net

Kinetic studies on nucleophilic substitution reactions of O-phenyl O-Y-substituted-phenyl thionocarbonates show that the reactivity decreases as the basicity of the leaving group increases. researchgate.net The correlation of second-order rate constants with Hammett constants can provide insights into the development of charge in the transition state. researchgate.net For instance, a better linear correlation with σY⁻ constants compared to σYo constants, along with a significant ρY value from a Yukawa-Tsuno plot, suggests the development of a partial negative charge on the oxygen atom of the leaving group in the rate-determining step. researchgate.net

The ethoxy group, being an electron-donating group, activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene (B151609). libretexts.orgmsu.edu This activation is due to both the inductive effect and the resonance effect of the oxygen atom's lone pairs. msu.edu The presence of such an activating group generally leads to ortho- and para-directing effects in electrophilic aromatic substitution reactions. libretexts.org

Advanced Ring Transformations and Degradation Pathways of Tetrazole Systems

The tetrazole ring, a high-nitrogen heterocycle, is susceptible to various transformations and degradation pathways, including photochemical and thermal decomposition. scbt.com These processes often involve the extrusion of molecular nitrogen and can lead to a variety of products. nih.govmaxapress.comresearchgate.net

The photochemistry of tetrazole derivatives has been investigated, revealing several reaction pathways. nih.govresearchgate.net Irradiation of 5-allyloxy-1-aryl-tetrazoles with a low-pressure mercury lamp (λ = 254 nm) can lead to the formation of N-phenyl-1,3-oxazines as the sole primary photoproduct, resulting from the photoextrusion of molecular nitrogen. nih.gov Similarly, photolysis of 1,4-disubstituted-1,4-dihydro-1-phenyl-5H-tetrazol-5-thiones can afford corresponding carbodiimides through the photochemical extrusion of both molecular nitrogen and sulfur. nih.gov

The photochemical transformations can be influenced by the substituents on the tetrazole ring. For instance, the photochemistry of 1- and 2-methyl-substituted 5-aminotetrazoles shows marked differences, with the formation of specific products being dependent on the position of the methyl group. researchgate.netfao.org In some cases, the initial photochemical step involves the cleavage of the C5–N4 and N2–N3 bonds of the tetrazole ring, leading to the extrusion of molecular nitrogen and the production of a nitrile imine. researchgate.net

Table 1: Photochemical Transformation Products of Tetrazole Derivatives

| Tetrazole Derivative | Irradiation Conditions | Primary Photoproducts | Reference |

|---|---|---|---|

| 5-Allyloxy-1-aryl-tetrazoles | λ = 254 nm | N-phenyl-1,3-oxazines | nih.gov |

| 1,4-Disubstituted-1,4-dihydro-1-phenyl-5H-tetrazol-5-thiones | λ ≥ 254 nm | Carbodiimides | nih.gov |

| 5-Amino-2H-tetrazole | λ = 220 nm | C-Amino nitrile imine | researchgate.net |

| 1-Methyl-(1H)-tetrazole-5-amine | UV excitation | Amino cyanamide | researchgate.netfao.org |

The thermal decomposition of tetrazole derivatives is another important degradation pathway. maxapress.comnih.govresearchgate.net High-nitrogen compounds like tetrazoles are often unstable or explosive, and their thermal stability can vary widely. scbt.com The decomposition of the tetrazole ring is an exothermic process that typically occurs at elevated temperatures. researchgate.net

For 1-phenyl-1H-tetrazole and its derivatives, thermal decomposition generally occurs between 190–240 °C. researchgate.net The primary decomposition products are often molecular nitrogen and an isonitrile, which are formed through the cleavage of the tetrazole ring. researchgate.net The thermal decomposition pathway can be influenced by the molecular structure. For instance, in the case of 5-(4-Pyridyl)tetrazolate, the ring-opening reaction is considered the first step of the decomposition pathway, with the release of N2 being a critical factor. maxapress.com

Studies on the thermal decomposition of 1-substituted 5-mercapto-1H-tetrazoles have shown that the initially formed S–H insertion products can undergo thermal isomerization to the more thermodynamically stable N–H insertion products. nih.gov The ease of this isomerization process is dependent on the substitution pattern of the molecule. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 5-bis-(1-Phenyltetrazolyl)disulfide |

| 1-Phenyl-5-mercaptotetrazole (PMT) |

| O-Phenyl O-Y-substituted-phenyl thionocarbonates |

| 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione (HPTT) |

| 5-Allyloxy-1-aryl-tetrazoles |

| N-Phenyl-1,3-oxazines |

| 1,4-Disubstituted-1,4-dihydro-1-phenyl-5H-tetrazol-5-thiones |

| Carbodiimides |

| 1- and 2-Methyl-substituted 5-aminotetrazoles |

| Nitrile imine |

| 1-Phenyl-1H-tetrazole |

| 5-(4-Pyridyl)tetrazolate |

Academic and Research Applications of 1 4 Ethoxyphenyl 5 Mercapto 1h Tetrazole and Analogous Compounds

Role in Pharmaceutical and Medicinal Chemistry Research

1-(4-Ethoxyphenyl)-5-mercapto-1H-tetrazole and its analogues are of significant interest in pharmaceutical and medicinal chemistry due to the versatile chemical properties of the tetrazole ring. This moiety is considered a bioisostere for the carboxylic acid group, which can enhance a molecule's lipophilicity and metabolic stability, thereby improving its drug-like properties. nih.govbeilstein-journals.org The tetrazole ring's ability to participate in various noncovalent interactions allows it to bind to a wide range of biological targets. nih.gov Consequently, these compounds have been extensively investigated for various therapeutic applications. researchgate.netsemanticscholar.org

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value. chemimpex.com Its mercapto group provides a reactive handle for further chemical modifications, making it a versatile intermediate in the development of novel drugs. chemimpex.comchemimpex.com This compound is particularly utilized in the synthesis of potential anti-inflammatory and analgesic agents. chemimpex.com The general structure of tetrazole derivatives allows for the introduction of various substituents, enabling the creation of large libraries of compounds for screening and optimization in drug discovery programs. beilstein-journals.org The synthesis of 1,5-disubstituted tetrazoles, a common structural motif in medicinal chemistry, often involves multi-step reactions where intermediates like this compound can be key components. semanticscholar.org

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. nih.gov For tetrazole-based compounds, SAR studies have been crucial in elucidating the key structural features required for their bioactivity. nih.gov

For instance, in the development of novel pyrazole-fused 1H-tetrazol-5-yl derivatives as antimicrobial agents, SAR studies revealed that the presence of halogens at the meta position of an attached phenyl ring resulted in higher activity against both Gram-positive and Gram-negative bacteria. thebioscan.comresearchgate.net Conversely, the presence of electron-donating groups on the same ring led to lower antibacterial activity. thebioscan.comresearchgate.net

In the context of anticancer research, SAR studies of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles designed as microtubule destabilizers highlighted the importance of the tetrazole ring as a bioisosteric replacement for other functionalities. The nitrogen atoms of the tetrazole ring were found to form crucial hydrogen bonds with amino acid residues in the target protein, tubulin, contributing to the compound's potency. nih.gov

These studies underscore the importance of systematic structural modifications and the subsequent evaluation of biological activity to develop optimized tetrazole-based therapeutic agents.

Tetrazole derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netnih.gov A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Several studies have focused on designing tetrazole-containing compounds as selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govnih.gov

In one study, novel tetrazole derivatives were designed by replacing the sulfonamide group in celecoxib (B62257), a known COX-2 inhibitor, with a tetrazole ring. nih.gov Several of these new compounds exhibited potent in vitro COX-2 inhibitory activity, with some showing better anti-inflammatory activity and lower ulcerogenic potential than celecoxib in vivo. nih.gov The design of these analogs often involves incorporating different central moieties like chalcone, isoxazole, or pyrazole (B372694) to modulate the anti-inflammatory activity and selectivity. nih.gov Research has shown that specific substitutions on the aryl rings attached to the core structure significantly influence the anti-inflammatory potency. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Tetrazole Analogs

| Compound | Central Moiety | Substituent | IC₅₀ (µM) for COX-2 | Selectivity Index (SI) for COX-2 |

|---|---|---|---|---|

| 3c | Isoxazole | 3,4,5-Trimethoxy | 0.041 | 317.95 |

| 4c | Pyrazole | 3,4,5-Trimethoxy | 0.039 | 297.67 |

| 5c | Pyrazole | 3,4,5-Trimethoxy | 0.042 | 309.52 |

| Celecoxib | Pyrazole | Sulfonamide | 0.046 | 282.22 |

Data sourced from a study on novel tetrazole-based selective COX-2 inhibitors. nih.gov

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Tetrazole derivatives have emerged as a promising scaffold in this area. researchgate.netnih.gov Numerous studies have reported the synthesis and evaluation of tetrazole-containing compounds against a wide range of pathogens. nih.govnih.govej-chem.org

For example, a series of pyrazole-linked tetrazole derivatives were screened for their activity against several bacterial strains. Compounds with halogen substitutions showed notable efficacy. thebioscan.comresearchgate.net Another study on (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives found that compounds with polar groups attached to the phenyl ring exhibited excellent resistance against various fungal strains, often superior to the standard drug fluconazole. nih.gov

The antitubercular activity of tetrazole derivatives is also a significant area of research. nih.govresearchgate.net The tetrazole moiety is considered an important pharmacophore in the development of new drugs against Mycobacterium tuberculosis. nih.gov Studies on pyrazolylpyrazoline-clubbed tetrazole hybrids have identified compounds with potent antitubercular activity, with some exhibiting minimum inhibitory concentrations (MIC) lower than the standard drug rifampicin. acs.org Research on nitro-substituted tetrazole derivatives has also yielded compounds with high antimycobacterial activity, with MIC values in the low micromolar range. researchgate.net

Table 2: Antimicrobial Activity of Selected Tetrazole Derivatives

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| 9k | M. tuberculosis H₃₇RV | 12.5 |

| 9o | M. tuberculosis H₃₇RV | 12.5 |

| Rifampicin | M. tuberculosis H₃₇RV | 40 |

| 4b | A. janus (fungus) | 8 |

| 4c | A. janus (fungus) | 8 |

| Fluconazole | A. janus (fungus) | >64 |

Data compiled from studies on antitubercular and antifungal tetrazole derivatives. nih.govacs.org

Tetrazole-containing compounds are actively being explored as potential treatments for type 2 diabetes mellitus (T2DM). nih.govbohrium.comdntb.gov.ua The tetrazolyl moiety is a key fragment in many investigational antidiabetic agents that act on various biological targets. nih.govnih.gov These targets include peroxisome proliferator-activated receptors (PPARs), protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov

A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were synthesized and evaluated for their antidiabetic effects. researchgate.netnih.gov One compound, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole, demonstrated potent glucose-lowering activity in animal models, being significantly more active than the established drug pioglitazone (B448) hydrochloride. researchgate.netnih.gov The antidiabetic effects of this compound were attributed to its potent agonistic activity for PPARγ. researchgate.netnih.gov

Other research has focused on synthesizing 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives, which have shown both antioxidant and antidiabetic activities in preclinical models. researchgate.netijpsonline.com The dual activity is particularly relevant as oxidative stress is implicated in the pathogenesis of diabetic complications. ijpsonline.com

Table 3: Antidiabetic Activity of a Lead Tetrazole Compound

| Compound | Target | In Vitro Activity (EC₅₀) | In Vivo Glucose Lowering Activity (ED₂₅) |

|---|---|---|---|

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ | 6.75 nM | 0.0839 mg/kg/day |

| Pioglitazone hydrochloride | PPARγ | - | 6.0 mg/kg/day |

Data from a study on 5-substituted-1H-tetrazole derivatives as antidiabetic agents. researchgate.netnih.gov

Investigation of Specific Biological Activities of Tetrazole-Based Compounds

Exploration of Other Pharmacological Profiles

Researchers have investigated this compound and its analogues for various pharmacological activities, primarily focusing on their potential as anti-inflammatory and antimicrobial agents. nih.gov The presence of the tetrazole moiety, a well-known bioisostere for the carboxylic acid group, and the reactive mercapto group are key to its biological activity. chemimpex.com

In the realm of antimicrobial research, tetrazole derivatives have demonstrated notable activity against a range of bacterial and fungal strains. nih.govresearchgate.net The antimicrobial efficacy is often attributed to the ability of the tetrazole ring and associated functional groups to interact with essential microbial enzymes or cellular structures. Studies on similar compounds have reported Minimum Inhibitory Concentration (MIC) values against various pathogens, suggesting that this compound could be a promising scaffold for the development of new antimicrobial agents. scispace.com

Table 1: Representative Pharmacological Activities of Analogous Tetrazole Compounds

| Pharmacological Activity | Compound Class | Key Findings | Reference |

| Anti-inflammatory | 5-mercapto-1-substituted tetrazole derivatives | Inhibition of inflammatory mediators | researchgate.net |

| Antimicrobial | Tetrazole-heterocycle hybrids | Activity against various bacterial and fungal strains | researchgate.net |

| Antibacterial | 1-phenyl-1H-tetrazole-5-thiol derivatives | Maximum activity against Staphylococcus aureus for some derivatives | researchgate.net |

This table is illustrative and based on research on analogous compounds due to the lack of specific published data for this compound.

Contributions to Materials Science and Nanotechnology

The unique chemical properties of this compound also lend themselves to applications in materials science and nanotechnology.

Development as Capping Ligands for Metal Nanoparticles

The mercapto group (-SH) in this compound exhibits a strong affinity for metal surfaces, making it an effective capping ligand for the synthesis and stabilization of metal nanoparticles. chemimpex.com Capping ligands are crucial in controlling the size, shape, and stability of nanoparticles, preventing their aggregation and influencing their physical and chemical properties.

While specific studies detailing the use of this compound as a capping agent are limited, the principle is well-established for other thiol-containing tetrazole derivatives. These ligands can passivate the nanoparticle surface, and the ethoxyphenyl group can provide steric stability and influence the solubility of the nanoparticles in various solvents. The tetrazole ring itself can also contribute to the electronic properties of the nanoparticle surface.

Table 2: Potential Parameters for Nanoparticles Capped with Thiolated Tetrazoles

| Nanoparticle Parameter | Potential Influence of this compound |

| Size | Control over nucleation and growth rates during synthesis. |

| Shape | Direction of crystal growth through preferential binding to specific facets. |

| Stability | Prevention of agglomeration through steric and electronic repulsion. |

| Dispersibility | Enhanced dispersion in organic solvents due to the ethoxyphenyl group. |

This table represents potential effects based on the known functions of capping ligands, as specific experimental data for the title compound is not available.

Integration into Polymer Formulations for Enhanced Properties

There is interest in incorporating this compound into polymer formulations to enhance their properties. chemimpex.com Its integration can improve the thermal stability and chemical resistance of the resulting polymer composites. chemimpex.com The aromatic rings and the heterocyclic tetrazole structure can contribute to the rigidity and thermal endurance of the polymer matrix. Furthermore, the mercapto group can potentially be used for cross-linking or as a site for further functionalization within the polymer structure.

For example, the addition of such heterocyclic compounds to polymers can increase their decomposition temperature and resistance to various chemical solvents. The specific degree of enhancement would depend on the polymer matrix, the concentration of the additive, and the processing conditions.

Table 3: Expected Enhancements in Polymer Properties

| Property | Expected Enhancement with this compound |

| Thermal Stability | Increased onset of decomposition temperature. |

| Chemical Resistance | Improved resistance to swelling and degradation by solvents. |

| Mechanical Strength | Potential for increased stiffness and strength. |

Applications in Analytical Chemistry and Environmental Remediation

The ability of this compound to interact with metal ions makes it a candidate for applications in analytical chemistry and environmental remediation.

Reagents for Heavy Metal Ion Complexation and Detection

The mercapto group and the nitrogen atoms of the tetrazole ring in this compound can act as coordination sites for heavy metal ions. chemimpex.com This property allows the compound to be used as a reagent for the complexation and subsequent detection of toxic heavy metals in environmental samples. chemimpex.com The formation of a complex between the tetrazole derivative and a metal ion can lead to a change in the solution's color or electrochemical properties, which can be measured to determine the concentration of the metal ion.

While detailed studies on the specific heavy metal ions that this compound can detect and the corresponding limits of detection are not extensively documented, research on analogous compounds suggests potential for the detection of ions such as mercury, lead, and cadmium. nih.gov

Table 4: Potential Heavy Metal Ion Detection Parameters

| Heavy Metal Ion | Potential Detection Method | Expected Observable Change |

| Mercury (Hg²⁺) | Colorimetric or Electrochemical | Color change or shift in potential/current |

| Lead (Pb²⁺) | Colorimetric or Electrochemical | Color change or shift in potential/current |

| Cadmium (Cd²⁺) | Colorimetric or Electrochemical | Color change or shift in potential/current |

This table outlines potential applications based on the known chemistry of similar compounds, pending specific experimental validation for this compound.

Electrochemical Sensors and Additives in Surface Modification

Building on its metal-chelating properties, this compound and its analogues can be utilized in the development of electrochemical sensors. By immobilizing the compound on an electrode surface, a sensor can be created that selectively binds to specific heavy metal ions. This binding event alters the electrochemical response of the electrode, allowing for sensitive and selective detection of the target analyte.

The modification of electrode surfaces with such organic ligands can enhance the sensor's performance by pre-concentrating the metal ions at the electrode surface, thereby lowering the detection limit. While specific performance data for a sensor based on this compound is not available, the general approach has been successfully demonstrated with other tetrazole-based ligands for heavy metal detection. nih.gov

Emerging Roles in Agrochemical Research

The exploration of tetrazole derivatives, including this compound, in agrochemical research is a growing field. These compounds are being investigated for their potential to improve crop protection and yield through various mechanisms. A key area of interest is their application in the formulation of agrochemicals to boost the efficacy of existing pesticides and herbicides. chemimpex.com

Enhancement of Pesticide and Herbicide Formulations

Research into this compound and its analogs has indicated their utility in enhancing the performance of pesticide and herbicide formulations. chemimpex.com While this specific compound is noted for its role in improving the effectiveness of these agrochemicals, the broader class of tetrazole derivatives is recognized for its inherent herbicidal properties and potential for synergistic interactions with other active ingredients.

The development of novel agrochemical formulations often involves identifying compounds that can act as adjuvants or synergists. Adjuvants are substances added to a pesticide formulation to improve its physical or chemical properties, such as spreading, penetration, or persistence on the target surface. Synergists, on the other hand, are compounds that, when mixed with a pesticide, increase its potency.

For instance, research on various heterocyclic compounds has demonstrated the potential for synergistic herbicidal compositions. The data below illustrates the concept of synergy, where the observed herbicidal effect of a combination is greater than the expected additive effect of the individual components.

| Herbicide A | Herbicide B | Expected Control (%) | Observed Control (%) | Synergistic Effect |

|---|---|---|---|---|

| Herbicide X (e.g., a commercial grass killer) | Compound Y (e.g., a tetrazole derivative) | 45 | 65 | Positive |

| Herbicide Z (e.g., a broadleaf weed killer) | Compound Y (e.g., a tetrazole derivative) | 60 | 80 | Positive |

Note: The data in this table is illustrative of the concept of herbicidal synergy and does not represent actual experimental results for this compound due to the lack of specific data in the reviewed sources.

The potential for tetrazole derivatives to act as safeners is another area of interest. Safeners are chemicals used to protect crops from herbicide injury without compromising weed control. They often work by enhancing the crop's ability to metabolize the herbicide. The diverse chemical structures of tetrazole derivatives make them candidates for investigation as safeners in various herbicide formulations.

Further research is needed to fully elucidate the mechanisms by which this compound and its analogs enhance pesticide and herbicide formulations and to quantify their synergistic or adjuvant effects with a range of active ingredients.

Future Prospects and Interdisciplinary Research Directions for 1 4 Ethoxyphenyl 5 Mercapto 1h Tetrazole Chemistry

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 1-(4-ethoxyphenyl)-5-mercapto-1H-tetrazole and its derivatives is increasingly focused on environmentally friendly and efficient methods. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.netdntb.gov.ua A significant area of development is the use of multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, enhancing atom economy and efficiency. nih.govresearchgate.net

Key green strategies for tetrazole synthesis include:

Water as a Solvent: Utilizing water as a reaction medium is a primary goal for green synthesis, as it is non-toxic, inexpensive, and readily available. researchgate.netnih.gov

Solvent-Free Reactions: Conducting reactions under neat or solvent-free conditions minimizes the use of volatile organic compounds. researchgate.netnih.gov

Novel Catalysts: The development of reusable and eco-friendly catalysts, such as magnetic nano-catalysts, is a key area of research. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for bioactive heterocycles like tetrazoles. dntb.gov.ua

Table 1: Comparison of Green Synthetic Methodologies for Tetrazole Derivatives

| Methodology | Key Advantages | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | High atom economy, efficiency, straightforward design. | One-pot synthesis from aldehydes, malononitrile, and sodium azide. | nih.govresearchgate.net |

| Aqueous Medium Synthesis | Environmentally benign, safe, and cost-effective. | Humic acid as a catalyst in water. | researchgate.net |

| Heterogeneous Nano-catalysts | High efficiency, easy separation and reusability, mild reaction conditions. | Fe3O4@SiO2-Im[Br]-SB-Cu(II) in water. | nih.gov |

| Solvent-Free (Neat) Conditions | Reduces volatile organic compound (VOC) waste, simplifies workup. | Heating reactants without a solvent. | nih.gov |

Advanced Computational Design and High-Throughput Screening of Analogues

Computational chemistry and high-throughput screening (HTS) are poised to accelerate the discovery of novel analogues of this compound with enhanced properties. These methods allow for the rapid evaluation of large libraries of virtual or synthesized compounds, saving time and resources compared to traditional methods. nih.govastrazeneca.com

Computational Design and Molecular Docking: In silico techniques are crucial for designing new derivatives. nih.gov Molecular docking studies, for instance, can predict the binding affinity and interaction patterns of tetrazole analogues with biological targets, such as enzymes or receptors. researchgate.netnih.govresearchgate.net This allows researchers to prioritize the synthesis of compounds with the highest potential for desired biological activity. For example, studies on other tetrazole derivatives have used docking to identify potent inhibitors by calculating binding energies with specific protein receptors. researchgate.netnih.gov

High-Throughput Screening (HTS): HTS is essential for testing large compound libraries against biological targets to identify "hits." nih.gov The development of efficient synthetic methods, like MCRs, is vital for creating the diverse libraries of tetrazoles needed for HTS campaigns. nih.gov Recent screening efforts have successfully identified tetrazole derivatives with potential antifungal activity, demonstrating the power of this approach. nih.gov

Table 2: Computational and Screening Approaches in Tetrazole Research

| Technique | Objective | Key Outcome/Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding affinity and mode of interaction with a biological target. | Identification of potential drug candidates with low binding energy scores. | nih.govresearchgate.net |

| High-Throughput Screening (HTS) | Rapidly assess the biological activity of large numbers of compounds. | Discovery of novel inhibitors for specific targets (e.g., antifungal agents). | nih.govnih.gov |

| In Silico ADME/T Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Early-stage filtering of compounds with poor pharmacokinetic profiles. | nih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure, molecular orbitals (HOMO/LUMO), and reactivity. | Understanding molecular stability, charge transfer, and local reactivity. | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of molecules like this compound. nih.govnih.gov These technologies can analyze vast and complex datasets to identify patterns, predict properties, and even generate novel chemical structures. astrazeneca.comjsr.org

The integration of AI/ML in the discovery pipeline for this compound's analogues can be envisioned in several ways:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical data to predict the properties of new, unsynthesized tetrazole derivatives. astrazeneca.com This includes predicting biological activity, toxicity, and physicochemical properties, thereby guiding synthetic efforts toward the most promising candidates. astrazeneca.comnih.gov

Generative AI for De Novo Design: Generative algorithms can explore the vast chemical space to design entirely new tetrazole-based molecules with optimized properties. harvard.edu This approach opens the door to discovering compounds beyond the current boundaries of known chemical structures.

Accelerating Drug Discovery Funnel: AI can improve the efficiency of the entire drug discovery process, from target identification to lead optimization. astrazeneca.comnih.gov By integrating data from early-stage, high-throughput screens with more complex later-stage data, ML models can make more accurate predictions and help researchers make smarter decisions about which molecules to advance. astrazeneca.com The collaboration between AI experts and pharmaceutical scientists is crucial for leveraging these powerful tools effectively. nih.gov

Exploration of Novel Applications in Emerging Technologies

While this compound is known for its utility as an intermediate in pharmaceutical and agricultural chemistry, its unique properties suggest potential in several emerging technological fields. chemimpex.com The tetrazole ring is known for its high nitrogen content and energetic properties, while the mercapto group allows for strong coordination with metals. chemimpex.comnih.gov

Future research could explore applications in:

Materials Science: The compound could be used as a building block for advanced polymers or metal-organic frameworks (MOFs). chemimpex.com Its ability to form stable complexes with metals could lead to materials with novel catalytic, magnetic, or fluorescent properties. chemimpex.comlookchem.com

Bioinorganic Chemistry: The mercapto group's metal-chelating ability makes this compound and its analogues interesting candidates for developing metal-based drugs or sensors for detecting heavy metals. chemimpex.comontosight.ai

Energetic Materials: Tetrazole derivatives are investigated as environmentally benign components for gas generators and potential rocket propellants due to their high nitrogen content, high burn rate, and relative stability. nih.gov

Catalysis: The compound's ability to form stable metal complexes opens avenues for its use in developing new catalysts for organic synthesis. chemimpex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。